4-Amino-5-iodo-2-methoxybenzoic acid
Overview
Description
“4-Amino-5-iodo-2-methoxybenzoic acid” is an organic compound . It’s a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an amino group, an iodo group, a methoxy group, and a carboxylic acid group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 185 - 187°C . Its molecular weight is 293.06 g/mol .Scientific Research Applications
Synthesis and Material Science
4-Amino-5-iodo-2-methoxybenzoic acid serves as an important intermediate in the synthesis of various chemical compounds, demonstrating its utility in material science and organic chemistry. For example, it has been utilized in the synthesis of amisulpride intermediates, showcasing the compound's role in creating complex molecules for pharmaceutical applications. The detailed synthesis processes often involve multiple steps including methylation, ethylation, and oxidation, highlighting the compound's versatility in chemical transformations (Wang Yu, 2008).
Unnatural Amino Acids and Peptide Design
In the field of peptide design, derivatives of 4-amino-2-methoxybenzoic acid have been engineered to mimic the structure and function of natural peptides. These synthetic amino acids contribute to the development of novel peptides with unique properties, such as enhanced stability and specificity. This research has implications for drug design, offering new pathways for creating therapeutic agents with improved efficacy and reduced side effects (J. Nowick et al., 2000).
Spectroscopy and Physical Chemistry
The study of this compound and its derivatives extends to spectroscopic analysis, providing insights into the molecular structure and dynamics of these compounds. Techniques such as FTIR, FT-Raman, UV, and NMR spectroscopy have been employed to investigate the vibrational frequencies, electronic properties, and molecular interactions of these substances. This research enhances our understanding of the physical and chemical properties of amino methoxybenzoic acids, contributing to the broader field of molecular spectroscopy and physical chemistry (A. Poiyamozhi et al., 2012).
Polymer Science
In polymer science, this compound-related research has focused on the synthesis of novel polymers and the study of their properties. These efforts aim to develop materials with specific characteristics such as enhanced durability, biocompatibility, and controlled degradation rates. By modifying the molecular structure of the starting materials, researchers can create polymers with a wide range of applications, from biomedical devices to environmentally friendly packaging materials (M. Monte et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4-amino-5-iodo-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQJZCQCBUXZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571788 | |
Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155928-39-5 | |
Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155928-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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